Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Drug Discovery
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-3-(p-toluidino)indolin-2-one and its Analogs: Synthesis, Characterization, and Biological Evaluation
The indolin-2-one core is a highly valued heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This scaffold is particularly prominent in the development of kinase inhibitors, with several approved drugs, such as Sunitinib and Toceranib, featuring this core structure.[1][2][3][4] The versatility of the indolin-2-one system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.
This guide provides a comprehensive technical overview of a specific class of indolin-2-one derivatives: 5-bromo-3-(arylamino)indolin-2-ones, with a particular focus on the p-toluidino substituted analog, 5-bromo-3-(p-toluidino)indolin-2-one. While specific data for this exact molecule is limited in publicly available literature, this document will synthesize information from closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological applications, particularly in the realm of oncology. The insights provided are geared towards researchers, scientists, and professionals in drug development.
Chemical Data and Physicochemical Properties
The fundamental chemical properties of 5-bromo-3-(p-toluidino)indolin-2-one can be predicted based on its constituent parts.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₃BrN₂O | --- |
| Molecular Weight | 317.18 g/mol | --- |
| IUPAC Name | 5-bromo-3-(4-methylanilino)-1,3-dihydro-2H-indol-2-one | --- |
| CAS Number | Not available | --- |
| Appearance | Likely a colored solid (e.g., yellow, orange) | Analogy to related compounds[5] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF | General characteristic of indolin-2-one derivatives[1] |
| LogP | Estimated to be in the range of 3-5 | Based on similar structures[6] |
Synthesis and Characterization
The synthesis of 5-bromo-3-(p-toluidino)indolin-2-one can be approached through established methodologies for 3-substituted indolin-2-ones. A common and effective route involves the condensation of a 5-bromoisatin with p-toluidine.
Synthetic Workflow
Caption: Synthetic route to 5-bromo-3-(p-toluidino)indolin-2-one.
Experimental Protocol: Synthesis of 5-bromo-3-(p-toluidino)indolin-2-one
This protocol is a representative procedure based on the synthesis of similar anilino-indolin-2-ones.
Materials:
-
5-Bromoisatin
-
p-Toluidine
-
Ethanol (or another suitable solvent like acetic acid)
-
Catalytic amount of a weak acid (e.g., acetic acid, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-bromoisatin in a minimal amount of ethanol.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of p-toluidine.
-
Reaction Conditions: If necessary, add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Characterization Techniques
The structural confirmation of the synthesized 5-bromo-3-(p-toluidino)indolin-2-one would rely on a suite of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both the indolinone and toluidine rings, a singlet for the methyl group of the toluidine moiety, and a broad singlet for the N-H proton of the indolinone.
-
¹³C NMR: Would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the various aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the lactam, and C=C stretching of the aromatic rings.
-
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction would be invaluable.[5][7][8]
Biological Activity and Mechanism of Action
The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors.[1][2][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of substrate proteins.
Anticipated Biological Target: Tyrosine Kinases
Derivatives of 3-substituted indolin-2-ones have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs) involved in cancer progression, such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[4][11]
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and migration.[3]
The 5-bromo substitution on the indolin-2-one ring is a common feature in potent kinase inhibitors, as it can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket.[4]
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of kinase inhibition.
In Vitro Biological Evaluation
To ascertain the biological activity of 5-bromo-3-(p-toluidino)indolin-2-one, a series of in vitro assays would be necessary.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A biochemical assay to measure the inhibition of a specific kinase (e.g., VEGFR-2). This can be done using various formats, such as a fluorescence-based assay or a radiometric assay.
-
Procedure: a. A solution of the test compound is prepared in DMSO and serially diluted. b. The purified kinase enzyme is incubated with the test compound at various concentrations. c. The kinase reaction is initiated by the addition of ATP and a suitable substrate. d. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Experimental Protocol: Cell-Based Antiproliferative Assay
-
Assay Principle: To evaluate the cytotoxic or cytostatic effects of the compound on cancer cell lines. The MTT assay is a common method.
-
Procedure: a. Cancer cells (e.g., HUVEC for anti-angiogenesis, or various tumor cell lines) are seeded in 96-well plates. b. After cell attachment, they are treated with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). c. The MTT reagent is added, which is converted to a colored formazan product by viable cells. d. The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[1][12][13]
Structure-Activity Relationship (SAR) Insights
Based on the extensive research on indolin-2-one derivatives, several SAR trends can be extrapolated:
-
Substitution at the 5-position: Halogen substitution, particularly bromine or fluorine, at this position generally enhances anti-proliferative and kinase inhibitory activity.[4][12][14][15]
-
The 3-substituent: The nature of the substituent at the 3-position is crucial for determining the selectivity and potency against different kinases.[11] The p-toluidino group in the target compound provides a combination of hydrophobic (methyl group) and aromatic features that can influence binding.
-
N-1 Substitution: Alkylation or arylation at the N-1 position of the indolinone ring can modulate solubility and cell permeability, impacting overall biological activity.[10][16]
Conclusion and Future Directions
5-bromo-3-(p-toluidino)indolin-2-one represents a promising, albeit underexplored, member of the indolin-2-one class of compounds. Based on the extensive body of research on related analogs, it is hypothesized to possess significant potential as a kinase inhibitor with anticancer properties. The synthetic route is straightforward, and established analytical and biological assays can be employed for its comprehensive evaluation.
Future research should focus on the actual synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Further derivatization, guided by SAR studies, could lead to the development of novel and more potent therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]
-
Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. Available at: [Link]
-
(E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Moroccan Journal of Chemistry. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. National Center for Biotechnology Information. Available at: [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. Available at: [Link]
-
Synthesis of 5-bromo-indoline. PrepChem.com. Available at: [Link]
-
5-Bromo-3-(2-oxo-2-phenylethylidene)indolin-2-one. PubChem. Available at: [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scientific Research Publishing. Available at: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. Available at: [Link]
-
5-bromo-3-(4-hydroxyphenyl)indolin-2-one. SpectraBase. Available at: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]
- 1H and 13C NMR spectra of compound 2a.
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
-
Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. Available at: [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. Available at: [Link]
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Source appears to be a review article, specific journal not cited].
-
Synthesis of 5-Bromo Indole Compounds. Scribd. Available at: [Link]
-
Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. Available at: [Link]
-
Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. National Center for Biotechnology Information. Available at: [Link]
-
X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
- Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents.
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
5-Bromo-UR-144. SWGDRUG.org. Available at: [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]
-
5-Bromo-3-Indoxyl Phosphate p-Toluidine Salt. Pharmaffiliates. Available at: [Link]
- Crystallographic structure and semi-empirical study of Schiff base (E) 5-bromo-N3-(1-(4-chlorophenyl)ethylidene)pyridine-2,3-diamine. [Source not explicitly provided, appears to be a conference proceeding or abstract].
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. authors.go2articles.com [authors.go2articles.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
